molecular formula C25H18O3 B076987 4,4'-Diphenoxybenzophenone CAS No. 14984-21-5

4,4'-Diphenoxybenzophenone

Cat. No.: B076987
CAS No.: 14984-21-5
M. Wt: 366.4 g/mol
InChI Key: BSILAEQTGTZMIW-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

4,4’-Diphenoxybenzophenone undergoes various chemical reactions, including:

Common reagents used in these reactions include aluminum chloride, phosgene, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,4’-Diphenoxybenzophenone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-Diphenoxybenzophenone involves its interaction with molecular targets and pathways within the system. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and function. Specific molecular targets and pathways involved in its mechanism of action are still under investigation .

Comparison with Similar Compounds

4,4’-Diphenoxybenzophenone can be compared with other similar compounds, such as:

The uniqueness of 4,4’-Diphenoxybenzophenone lies in its phenoxy groups, which provide enhanced thermal stability and chemical resistance compared to other similar compounds .

Properties

IUPAC Name

bis(4-phenoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18O3/c26-25(19-11-15-23(16-12-19)27-21-7-3-1-4-8-21)20-13-17-24(18-14-20)28-22-9-5-2-6-10-22/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSILAEQTGTZMIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7065835
Record name Methanone, bis(4-phenoxyphenyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14984-21-5
Record name 4,4′-Diphenoxybenzophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14984-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-Diphenoxybenzophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014984215
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanone, bis(4-phenoxyphenyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methanone, bis(4-phenoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7065835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-DIPHENOXYBENZOPHENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L24EX5O0X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

DPBO was prepared according to the following protocol: 4-phenoxybenzoic acid (2.5 g, 11.7 mmol) was refluxed in thionyl chloride (50 ml) for 3 hours. The resulting mixture was allowed to cool and the solvent removed in vacuo to recover 4-phenoxybenzoyl chloride as a pale yellow oil (2.72 g, Yield=100%, λ max=1760 cm-1). The 4-phenoxybenzoyl chloride (2.72 g, 11.7 mmol) in dichloromethane (20 ml) was added to diphenylether (1.99 g, 11.7 mmol) in dichloromethane (30 ml) followed by aluminium trichloride (1.56 g, 11.7 mmol) and the resulting mixture refluxed for 3 hours. The refluxed mixture was poured onto ice-water (approximately 100 ml) and the resulting layers separated. The aqueous layer was extracted with ether (2×100 ml extractions) and the combined organics dried, filtered and evaporated to recover the 4,4'-bis(phenoxy)benzophenone (2.76 g, yield=64%) as a colourless solid [melting point=130 to 132° C., λ max (EtOH)=291 nm (ε=2.3×104) and δH 6.9 to 7.9 (18H, M, Ar H)].
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
2.72 g
Type
reactant
Reaction Step Three
Quantity
1.99 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
1.56 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 4,4'-Diphenoxybenzophenone in polymer synthesis?

A1: this compound serves as a monomer in the synthesis of various aromatic polymers, particularly poly(ether ketone)s and copolymers. [, , , , , , , , ]. It reacts with other monomers, such as terephthaloyl chloride, through electrophilic Friedel-Crafts acylation polycondensation reactions, forming the polymer backbone [, , , ].

Q2: Can you elaborate on the impact of this compound on the thermal stability of the polymers?

A3: Polymers synthesized with this compound often exhibit high thermal stability. Studies have shown that these polymers can withstand temperatures up to 536°C in a nitrogen atmosphere before significant degradation occurs []. The presence of the ether and ketone linkages contributes to the polymer's overall thermal resistance [, ].

Q3: Beyond thermal properties, how does this compound influence other characteristics of the polymers?

A4: The incorporation of this compound can affect the solubility and mechanical properties of the final polymer. For example, copolymers containing DPOBP have shown good resistance to common organic solvents [, , ]. Furthermore, the mechanical strength, such as tensile strength and Young's modulus, can be influenced by the DPOBP content within the copolymer structure [, ].

Q4: Are there any computational studies exploring the reactivity of this compound in polymerization reactions?

A5: Yes, computational studies employing density functional theory (DFT) have been conducted to investigate the reactivity of this compound in electrophilic aromatic substitution reactions, which are central to the polymerization process []. These studies provide insights into the reaction mechanism and the influence of electron-withdrawing or electron-donating groups on the reactivity of the monomer.

Q5: What are the potential applications of polymers synthesized using this compound?

A6: Due to their excellent thermal stability, mechanical strength, and resistance to solvents, polymers incorporating this compound are promising candidates for high-performance applications. These include use in aerospace components, automotive parts, electronic packaging, and other demanding environments where high-temperature resistance and durability are crucial [, , , ].

Q6: Are there alternative monomers to this compound for synthesizing similar polymers?

A7: Yes, researchers have explored alternative monomers with structural variations to fine-tune polymer properties. For example, bis[4-(p-phenoxybenzoyl)-1,2-benzenedioyl]-N,N,N′,N′-4,4′-diaminodiphenyl sulfone (BPBDADPS) has been used alongside DPOBP in the synthesis of copolymers with enhanced Tg values due to the introduction of sulfone and imide linkages []. Similarly, 2,6-bis(β-naphthoxy)benzonitrile (BNOBN) has been investigated as a comonomer to modify the crystallinity and processability of the resulting polymers [].

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